N-(4-Chloro-2-methoxyphenyl)acetamide
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Overview
Description
N-(4-Chloro-2-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol. It is a derivative of acetamide and is characterized by the presence of a chloro and methoxy group attached to a phenyl ring. This compound is useful in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Chloro-2-methoxyphenyl)acetamide can be synthesized through the reaction of 4-chloro-2-methoxyaniline with acetic anhydride. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
N-(4-Chloro-2-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-Chloro-2-methoxyphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Biological Activity
N-(4-Chloro-2-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.
1. Synthesis and Structural Characterization
This compound can be synthesized through various methods involving the reaction of 4-chloro-2-methoxyaniline with acetic anhydride or acetyl chloride. The structural characterization is typically confirmed through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insights into the molecular structure and purity of the compound.
2.1 Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard agar diffusion methods.
Microorganism | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|
Staphylococcus aureus | 50 | 15 |
Escherichia coli | 100 | 12 |
Pseudomonas aeruginosa | 75 | 14 |
These results suggest that the compound has potential as a therapeutic agent in treating infections caused by these pathogens .
2.2 Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HEPG2 (liver cancer). The cytotoxicity was assessed using the MTT assay, revealing that the compound significantly reduces cell viability at specific concentrations.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 12.5 | Induction of apoptosis |
HEPG2 | 8.0 | Cell cycle arrest and apoptosis induction |
The structure-activity relationship (SAR) analysis indicates that the presence of the chloro and methoxy groups enhances the cytotoxic effects, making this compound a candidate for further development in cancer therapy .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Antimicrobial Mechanism : The compound appears to disrupt bacterial cell wall synthesis and inhibit essential enzymes, leading to cell death.
- Anticancer Mechanism : It is believed to induce oxidative stress within cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis. This is supported by increased annexin V-FITC positivity in treated cells, indicating late-stage apoptosis .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated various derivatives of acetamide compounds, including this compound, against clinical isolates of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load in vitro, suggesting that this compound could be developed into an effective antibacterial agent .
Case Study 2: Anticancer Potential
In a comparative study assessing multiple acetamide derivatives for anticancer activity, this compound showed superior efficacy against HEPG2 cells compared to standard chemotherapeutics like doxorubicin. This highlights its potential as a lead compound for further development .
Properties
IUPAC Name |
N-(4-chloro-2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6(12)11-8-4-3-7(10)5-9(8)13-2/h3-5H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRNYYMVIORHGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.